6beta-Hydroxycannabidiol

Description

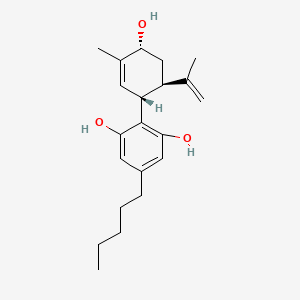

Structure

2D Structure

3D Structure

Properties

CAS No. |

59888-03-8 |

|---|---|

Molecular Formula |

C₂₁H₃₀O₃ |

Molecular Weight |

330.46 |

Synonyms |

[1R-(1α,4α,6β)]-2-[4-Hydroxy-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of 6beta Hydroxycannabidiol

Precursor Pathways and Enzymatic Conversion of Cannabidiol (B1668261)

Cannabidiol undergoes significant first-pass metabolism, where it is subjected to biotransformation by a variety of enzymes. pharmgkb.org The primary metabolic routes for CBD are hydroxylation reactions, which introduce a hydroxyl group (-OH) at different positions on the molecule. pharmgkb.org These reactions are crucial for increasing the water solubility of CBD, facilitating its excretion from the body.

The cytochrome P450 (CYP450) superfamily of enzymes, located mainly in the endoplasmic reticulum of liver cells, plays a central role in the metabolism of CBD. frontiersin.orggenecards.org These monooxygenases catalyze the oxidation of a wide range of substances, including drugs and endogenous compounds. genecards.org In the case of CBD, CYP450 enzymes are responsible for the initial and most significant metabolic step: hydroxylation. frontiersin.org Studies using human liver microsomes (HLMs) have demonstrated that CBD is extensively metabolized into several monohydroxylated derivatives. nih.gov

Research has identified specific CYP450 isoforms that are primarily responsible for the hydroxylation of CBD. While multiple isoforms can metabolize CBD, CYP3A4 and CYP2C19 are considered the major enzymes involved in its oxidative metabolism. nih.govnih.govresearchgate.net

Specifically, the formation of 6β-OH-CBD is mainly attributed to the activity of the CYP3A4 isoform. pharmgkb.orgpharmgkb.orgnih.govresearchgate.net Studies using recombinant human CYP enzymes and correlation analyses with isoform-specific activities in individual HLMs have confirmed that CYP3A4 is the principal enzyme catalyzing the 6β-hydroxylation of CBD. nih.govresearchgate.net Inhibition studies using ketoconazole (B1673606), a known CYP3A4 inhibitor, further support this finding. nih.govresearchgate.net While CYP3A4 is the primary catalyst for 6β-hydroxylation, other isoforms like CYP3A5 have also been shown to be capable of forming 6β-OH-CBD, albeit to a lesser extent. nih.gov

Comparison of 6beta-Hydroxylation with Other Cannabidiol Metabolic Pathways

The metabolism of CBD is complex, with hydroxylation occurring at multiple sites on the molecule, leading to a variety of metabolites. The formation of 6β-OH-CBD is just one of several key metabolic pathways.

Similar to 6β-hydroxylation, the formation of the stereoisomer 6alpha-Hydroxycannabidiol (6α-OH-CBD) is another significant metabolic route. The 6α-hydroxylation of CBD is also catalyzed by CYP3A4, but with a notable contribution from CYP2C19 . pharmgkb.orgpharmgkb.orgnih.govresearchgate.net This indicates that both CYP3A4 and CYP2C19 are involved in the formation of 6α-OH-CBD. nih.govresearchgate.net In studies with human liver microsomes, 6α-OH-CBD was identified as one of the major monohydroxylated metabolites alongside 6β-OH-CBD. nih.gov

One of the most prominent metabolic pathways for CBD is the formation of 7-Hydroxycannabidiol (7-OH-CBD). This metabolite is predominantly formed through the action of CYP2C19 , with some contribution from CYP2C9. pharmgkb.orgpharmgkb.orgnih.govresearchgate.net Unlike 6β-hydroxylation, which is mainly driven by CYP3A4, the 7-hydroxylation pathway is largely dependent on CYP2C19. nih.govnih.gov

7-OH-CBD is an active metabolite and is further oxidized to form 7-Carboxycannabidiol (7-COOH-CBD). nih.govacs.org This subsequent oxidation is not primarily carried out by CYP450 enzymes but rather by cytosolic NAD+-dependent enzymes, such as aldehyde dehydrogenases. nih.govacs.org 7-COOH-CBD is a major circulating metabolite of CBD found in the body. nih.govmdpi.com

Data Tables

Table 1: Major Cytochrome P450 Isoforms and their Role in Cannabidiol Hydroxylation

| Metabolite | Primary CYP450 Isoform(s) | Supporting References |

|---|---|---|

| 6beta-Hydroxycannabidiol (6β-OH-CBD) | CYP3A4 | pharmgkb.orgpharmgkb.orgnih.govresearchgate.net |

| 6alpha-Hydroxycannabidiol (6α-OH-CBD) | CYP3A4, CYP2C19 | pharmgkb.orgpharmgkb.orgnih.govresearchgate.net |

| 7-Hydroxycannabidiol (7-OH-CBD) | CYP2C19, CYP2C9 | pharmgkb.orgpharmgkb.orgnih.govresearchgate.net |

Table 2: Comparison of Major Cannabidiol Metabolic Pathways

| Pathway | Key Enzyme(s) | Resulting Metabolite(s) | Notes |

|---|---|---|---|

| 6β-Hydroxylation | CYP3A4 | This compound | A major oxidative pathway. |

| 6α-Hydroxylation | CYP3A4, CYP2C19 | 6alpha-Hydroxycannabidiol | Another significant hydroxylation pathway. |

| 7-Hydroxylation | CYP2C19, CYP2C9 | 7-Hydroxycannabidiol | A predominant metabolic route leading to an active metabolite. |

| 7-Carboxylation | Cytosolic Aldehyde Dehydrogenases | 7-Carboxycannabidiol | A secondary oxidation step of 7-OH-CBD. |

Metabolic Profile and Biotransformation of 6beta Hydroxycannabidiol

In Vitro Metabolic Studies of 6beta-Hydroxycannabidiol Formation

In vitro studies, particularly those using human liver microsomes (HLMs), have been fundamental in elucidating the metabolic pathways of CBD. These studies allow for a detailed examination of the enzymatic processes involved in the formation of metabolites like 6β-OH-CBD.

Research employing pooled human liver microsomes has demonstrated that CBD is metabolized into several monohydroxylated products. nih.govrealmofcaring.org Gas chromatography-mass spectrometry (GC/MS) analysis has identified 6β-OH-CBD as one of the major hydroxylated metabolites, alongside 6alpha-OH-CBD, 7-OH-CBD, and 4″-OH-CBD. realmofcaring.orgresearchgate.net The formation of these metabolites indicates that the hydroxylation of the CBD molecule is a primary metabolic route. pharmgkb.org Studies have shown that CBD is extensively metabolized by HLMs, underscoring the significance of hepatic first-pass metabolism. nih.govresearchgate.net

The formation of 6β-OH-CBD from CBD is catalyzed by specific cytochrome P450 (CYP) enzymes. pharmgkb.org Investigations using a panel of recombinant human CYP enzymes have identified that multiple isoforms, including CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5, are capable of metabolizing CBD. nih.govrealmofcaring.org

The table below summarizes the key enzymes involved in the hydroxylation of CBD.

| Metabolite | Primary Catalyzing Enzyme(s) | Supporting Evidence |

| This compound | CYP3A4 | Inhibition by ketoconazole (B1673606) and anti-CYP3A4 antibody. nih.govresearchgate.net |

| 6alpha-Hydroxycannabidiol | CYP3A4, CYP2C19 | Correlation and inhibition studies. nih.govresearchgate.net |

| 7-Hydroxycannabidiol | CYP2C19, CYP2C9 | Correlation and inhibition studies. researchgate.netnih.gov |

| 4″-Hydroxycannabidiol | CYP3A4 | Correlation and inhibition studies. nih.govresearchgate.net |

Metabolic Fate of this compound in Preclinical Models

While the formation of 6β-OH-CBD is well-documented, its subsequent metabolic fate has been explored in various models. Studies involving microbial biotransformation, which can sometimes mimic mammalian metabolism, have shown that 6β-OH-CBD can be a substrate for further oxidation. For instance, incubation with the microorganism Mucor ramannianus can lead to the formation of dihydroxy and trihydroxy metabolites, such as 6β,4″β-dihydroxycannabidiol, 6β,2″β-dihydroxycannabidiol, 6β,3″α-dihydroxycannabidiol, and 6β,7,4″β-trihydroxycannabidiol. researchgate.net

In animal models, it has been noted that metabolites like 6-OH-CBD (a category that includes 6β-OH-CBD) can be further oxidized to compounds such as 6-oxo-CBD. realmofcaring.org This indicates that 6β-OH-CBD is not an end-product but an intermediate in a more extensive metabolic cascade.

Interplay with Other Drug-Metabolizing Enzymes

The interaction of CBD and its metabolites with drug-metabolizing enzymes is a critical area of study due to the potential for drug-drug interactions (DDIs). frontiersin.orgnih.gov CBD itself is known to be an inhibitor of several CYP enzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP3A enzymes. frontiersin.orgnih.gov It can also inhibit Phase II enzymes like UGT1A9 and UGT2B7. frontiersin.org

Analytical Methodologies for the Characterization and Quantification of 6beta Hydroxycannabidiol

Sample Preparation and Extraction Methods for Biological Matrices

The complexity of biological matrices such as blood, serum, and urine necessitates thorough sample preparation to isolate 6β-Hydroxycannabidiol and remove interfering substances prior to chromatographic analysis.

Volumetric Absorptive Microsampling (VAMS) has gained popularity as a minimally invasive and convenient technique for collecting fixed-volume blood samples. on24.comnih.gov This technique is particularly advantageous for therapeutic drug monitoring and pharmacokinetic studies, especially in pediatric or remote settings. on24.com VAMS devices consist of a porous tip that absorbs a precise volume of blood (e.g., 30 µL), which is then dried and transported to the laboratory for analysis. on24.com

For the analysis of 6β-Hydroxycannabidiol from VAMS samples, the dried tip is typically subjected to an extraction procedure. on24.com This often involves enzymatic hydrolysis to release any conjugated metabolites, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest. on24.com One reported method involves overnight enzymatic hydrolysis with β-glucuronidase, followed by both acidic and basic LLE with a hexane:ethyl acetate (B1210297) mixture. on24.com The combined extracts are then evaporated, reconstituted, and injected into the UHPLC-MS/MS system. on24.com

Method Validation Parameters in Research Settings

To ensure the reliability and accuracy of analytical data, methods for the quantification of 6β-Hydroxycannabidiol must be rigorously validated according to international guidelines. Key validation parameters include linearity and dynamic range.

Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. The dynamic range is the concentration range over which the method is linear, accurate, and precise.

For the UHPLC-MS/MS analysis of 6β-Hydroxycannabidiol, linearity is typically established by constructing a calibration curve from a series of standards of known concentrations. The coefficient of determination (r²) is expected to be ≥ 0.99. on24.com Validated methods have demonstrated a linear range for 6β-Hydroxycannabidiol that is suitable for detecting the low concentrations typically found in biological samples.

Table 2: Linearity and Dynamic Range of a Validated UHPLC-MS/MS Method for 6β-Hydroxycannabidiol

| Analyte | Linear Range (ng/mL) | Coefficient of Determination (r²) | Source |

|---|---|---|---|

| 6β-Hydroxycannabidiol | 0.5–25 | ≥ 0.99 | on24.com |

| 6α-Hydroxycannabidiol | 0.5–25 | ≥ 0.99 | on24.com |

| Cannabidiol (B1668261) (CBD) | 10–500 | ≥ 0.99 | on24.com |

| 7-Hydroxycannabidiol (7-OH-CBD) | 10–500 | ≥ 0.99 | on24.com |

Another study reported a linear range of 1–25 ng/mL for 6β-Hydroxycannabidiol in serum. nih.gov These validated linear ranges demonstrate that current UHPLC-MS/MS methods are capable of accurately quantifying 6β-Hydroxycannabidiol at the concentrations relevant to pharmacokinetic studies. on24.comnih.gov

Accuracy and Precision Assessments

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. For the quantification of 6β-OH-CBD, these parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels across several days. nih.govnih.gov

In a validated UHPLC-MS/MS method for the analysis of 6β-OH-CBD in serum, the accuracy and precision were found to be well within acceptable limits. nih.govnih.gov The validation results demonstrated that the method was accurate, with an average inter-day and intra-day error of less than 15%. nih.govnih.gov Similarly, the precision was established with an inter-day and intra-day imprecision of less than 15%. nih.govnih.gov These findings indicate a high degree of reliability and reproducibility for the method in quantifying 6β-OH-CBD in serum samples. nih.gov

Another analytical method developed for the quantification of 6β-OH-CBD in whole blood collected via volumetric absorptive microsampling (VAMS) also underwent rigorous validation following international toxicology guidelines. frontiersin.orgnih.gov For this method, QC samples were prepared at low, medium, and high concentrations to assess the method's performance. nih.gov

| QC Level | Concentration (ng/mL) |

|---|---|

| Low | 0.75 |

| Medium | 1.5 |

| High | 20 |

This table details the specific concentrations of 6β-OH-CBD used as quality control samples in the validation of a UHPLC-MS/MS method for whole blood analysis. nih.gov

Limits of Detection and Quantification

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net Establishing these limits is crucial for determining the sensitivity of an analytical method.

For 6β-OH-CBD, validated UHPLC-MS/MS methods have demonstrated the ability to detect and quantify the compound at very low concentrations in biological fluids like serum and blood. nih.govfrontiersin.org The sensitivity of these methods allows for the investigation of CBD metabolism even when metabolite concentrations are minimal. nih.gov One method established a linear range for 6β-OH-CBD between 1 ng/mL and 25 ng/mL in serum. nih.govnih.gov Another method, designed for analyzing both serum and urine, reported achieving even lower limits of quantification, ranging from 0.05 to 0.1 ng/mL. researchgate.net A separate validated method for whole blood reported a linear range of 0.5 ng/mL to 25 ng/mL for 6β-OH-CBD. frontiersin.orgnih.gov

| Matrix | Method | Linear Range (ng/mL) | Reported LOQ Range (ng/mL) |

|---|---|---|---|

| Serum | UHPLC-MS/MS | 1 - 25 | 0.5 - 20 |

| Serum and Urine | UHPLC-MS/MS | Not Specified | 0.05 - 0.1 |

| Whole Blood | UHPLC-MS/MS | 0.5 - 25 | Not Specified |

This table summarizes the established linear ranges and limits of quantification for 6β-OH-CBD using different validated analytical methods and biological matrices. nih.govfrontiersin.orgresearchgate.net

Future Directions and Advanced Research Perspectives on 6beta Hydroxycannabidiol

Elucidating the Complete Spectrum of Biological Activities

The foremost research imperative for 6β-OH-CBD is to comprehensively map its biological activities. As a human xenobiotic metabolite primarily formed in the liver by the cytochrome P450 enzyme CYP3A4, its presence in the body following CBD administration is confirmed, yet its specific physiological effects remain largely underexplored. ebi.ac.uk

Future investigations should prioritize screening 6β-OH-CBD across a wide array of pharmacological targets. This includes not only its effects on cannabinoid receptors (CB1 and CB2) but also on other receptors known to be modulated by CBD, such as serotonin (B10506) 5-HT1A and TRPV1 vanilloid receptors. nih.govnih.gov While 6β-OH-CBD is considered a minor metabolite in terms of serum concentration compared to 7-OH-CBD, its relative abundance in specific tissues like the brain remains an important area for investigation. researchgate.net Understanding its full spectrum of activity is crucial to determining whether it has a distinct therapeutic profile or acts synergistically with CBD and other metabolites.

| Research Area | Key Objective | Rationale and Supporting Evidence |

|---|---|---|

| Anticonvulsant Activity | Confirm and quantify the anticonvulsant effects of purified 6β-OH-CBD. | Historical studies on mixed 6-OH-CBD isomers showed anticonvulsant effects. nih.gov The primary metabolite 7-OH-CBD is a known active anticonvulsant. aesnet.org |

| Receptor Binding Profile | Determine binding affinities and functional activities at CB1, CB2, 5-HT1A, TRPV1, and other relevant receptors. | Parent compound CBD interacts with multiple receptor systems, suggesting metabolites may also have complex pharmacology. nih.govnih.gov |

| Tissue Distribution | Analyze the concentration and distribution of 6β-OH-CBD in various tissues, especially the central nervous system. | While a minor metabolite in serum, its concentration in target tissues could be higher and more pharmacologically relevant. researchgate.net |

Development of Novel Synthetic Routes for Research Standards

A significant bottleneck in the study of individual cannabinoid metabolites is the lack of pure, well-characterized research standards. While scalable synthetic routes have been developed for CBD and its major metabolite 7-OH-CBD, dedicated and efficient syntheses for 6β-OH-CBD are less established. nih.govnih.gov The advancement of pharmacological research is critically dependent on the availability of this compound in sufficient purity and quantity.

Future efforts in synthetic chemistry should focus on developing stereoselective synthetic strategies. The hydroxylation of CBD at the 6-position can result in two stereoisomers: 6alpha-OH-CBD and 6beta-OH-CBD. A robust synthetic method must be able to produce the 6β isomer with high selectivity to avoid confounding biological results from isomeric impurities. Current synthetic chemistry offers a range of techniques, from classic approaches like Friedel-Crafts reactions to more modern methods involving nucleophilic additions and rearrangements, which could be adapted for this purpose. unimi.itresearchgate.net

The development of such synthetic routes would not only supply material for biological assays but also enable the production of stable-isotope-labeled internal standards, which are essential for accurate quantification in pharmacokinetic and metabolomic studies.

Application of Omics Technologies in Metabolic Engineering Studies

Omics technologies—including genomics, transcriptomics, and metabolomics—offer powerful tools to investigate and engineer the production of 6β-OH-CBD. While these technologies have been applied to study cannabinoid biosynthesis in the Cannabis sativa plant, their application to the heterologous production of specific metabolites is an emerging frontier. frontiersin.orgnews-medical.net

Metabolomic profiling can be used to systematically compare the metabolic pathways of CBD in various systems, such as human and mouse liver microsomes, to identify the full suite of generated metabolites and understand the factors influencing the yield of 6β-OH-CBD versus other products. nih.govnih.gov This approach provides a detailed map of the metabolic landscape and can pinpoint enzymatic bottlenecks or competing pathways.

Furthermore, these insights can fuel metabolic engineering efforts. By introducing the gene for human CYP3A4—the primary enzyme responsible for producing 6β-OH-CBD—into microbial chassis like yeast (Saccharomyces cerevisiae), it is possible to create cellular factories for its specific biosynthesis. nih.govnih.gov Transcriptomic and proteomic analyses of these engineered organisms can then be used to optimize enzyme expression and metabolic flux, thereby maximizing the production of pure 6β-OH-CBD. mdpi.com This biotechnological approach represents a promising, scalable, and sustainable alternative to chemical synthesis for producing research-grade material.

| Omics Technology | Specific Application for 6β-OH-CBD Research | Potential Outcome |

|---|---|---|

| Metabolomics | Profile the in vitro and in vivo metabolism of CBD to quantify the formation rates and ratios of 6β-OH-CBD and other metabolites. researchgate.net | A comprehensive understanding of the metabolic fate of CBD and factors influencing 6β-OH-CBD production. |

| Genomics/Transcriptomics | Identify and characterize the specific CYP450 variants and other enzymes that contribute to 6β-OH-CBD formation. | Selection of optimal enzymes for use in metabolic engineering. |

| Metabolic Engineering | Engineer microorganisms (e.g., yeast) to express CYP3A4 and other necessary enzymes for heterologous biosynthesis of 6β-OH-CBD. mdpi.com | Sustainable and scalable production of pure 6β-OH-CBD for research and potential therapeutic use. |

Advanced In Vitro and In Vivo Model Development for Mechanistic Insights

To move beyond basic activity screening and understand how 6β-OH-CBD exerts its effects, researchers must employ advanced and physiologically relevant models.

In Vitro Models: Sophisticated in vitro systems are essential for dissecting molecular mechanisms. For neuropharmacological investigations, models of the blood-brain barrier (BBB), often created using co-cultures of human brain microvascular endothelial cells and astrocytes, can determine the ability of 6β-OH-CBD to cross into the central nervous system. nih.govnih.govresearchgate.net Such models have been used to show that the parent compound, CBD, can protect the BBB from ischemic damage. nih.gov Investigating 6β-OH-CBD in these systems would clarify its potential for direct action within the brain. Other cell-based assays can be used to explore effects on neuronal excitability, inflammation, and oxidative stress.

In Vivo Models: Animal models remain indispensable for understanding the integrated physiological effects of a compound. For 6β-OH-CBD, established rodent models of epilepsy, such as the maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ) induced seizure model, are critical for validating early anticonvulsant findings. nih.govnih.govreading.ac.ukresearchgate.net These models allow for the assessment of seizure severity, duration, and mortality, providing robust preclinical evidence of efficacy. Future in vivo studies must use purified 6β-OH-CBD to definitively attribute observed effects to the metabolite itself, rather than to a mixture or the parent compound.

By leveraging these advanced models, researchers can build a comprehensive mechanistic profile of 6β-OH-CBD, paving the way for targeted therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.